Nalmafene 3-O-diglucuronide
Description
Nalmafene 3-O-diglucuronide is a glucuronidated metabolite derived from opioid antagonists in the morphinan class. Its systematic chemical name is (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-6-methylenemorphinan-3-yl 2-O-β-D-glucopyranurosyl-β-D-glucopyranosiduronic acid, with the molecular formula C₃₃H₄₁NO₁₅ and a molecular weight of 691.68 g/mol . The compound is registered under CAS No. 119465-20-2 and is structurally characterized by the conjugation of two glucuronic acid moieties at the 3-O position of the parent compound, likely enhancing its polarity and metabolic excretion pathways . This compound is a derivative of naltrexone, a potent opioid receptor antagonist used in managing alcohol and opioid dependence .
Properties
CAS No. |
119465-20-2 |
|---|---|
Molecular Formula |
C33H41NO15 |
Molecular Weight |
691.683 |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1 |
InChI Key |
SIQVTALXLWFRFE-IAHSGINDSA-N |
SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O |
Synonyms |
nalmafene 3-O-diglucuronide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Nalmafene 3-O-diglucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties can be cleaved off by β-glucuronidase enzymes . This reaction results in the formation of nalmefene and free glucuronic acid .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which can be found in various biological systems . The reaction conditions include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 5.0 to 7.0 .
Major Products: The major products formed from the hydrolysis of this compound are nalmefene and glucuronic acid .
Scientific Research Applications
Nalmafene 3-O-diglucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and excretion of nalmefene in various biological systems . Additionally, it serves as a model compound to investigate the enzymatic processes involved in glucuronidation and the role of UDP-glucuronosyltransferase enzymes .
In the field of medicine, this compound is studied for its potential therapeutic applications in the treatment of alcohol dependence and opioid overdose . Its formation and excretion can provide insights into the pharmacokinetics and pharmacodynamics of nalmefene, aiding in the development of more effective treatment strategies .
Mechanism of Action
Nalmafene 3-O-diglucuronide itself does not exert significant pharmacological effects. Instead, it is a metabolite formed from nalmefene, which acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor . The formation of this compound facilitates the excretion of nalmefene from the body, thereby reducing its pharmacological activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₃₃H₄₁NO₁₅ | 691.68 | 119465-20-2 | Two glucuronic acid groups at 3-O |
| Naltrexone | C₂₀H₂₃NO₄ | 341.40 | 16590-41-3 | Cyclopropylmethyl, epoxy ring |
| Naloxone | C₁₉H₂₁NO₄ | 327.37 | 465-65-6 | Allyl group, hydroxyl at C-14 |
| Nalmefene | C₂₁H₂₅NO₃ | 339.43 | 55096-26-9 | 6-Methylene group |
| Methylnaltrexone | C₂₁H₂₆NO₄ | 356.44 | 916205-94-4 | Quaternary ammonium group (N-methyl) |
Key Observations :
- Glucuronidation: Unlike naltrexone and its mono-glucuronidated metabolite (naltrexone 3-glucuronide), this compound contains two glucuronic acid units, significantly increasing its molecular weight and hydrophilicity .
- Substituents : The cyclopropylmethyl and 6-methylene groups in this compound and nalmefene, respectively, enhance opioid receptor binding affinity compared to naloxone .
Pharmacokinetic and Pharmacodynamic Differences
Table 2: Pharmacological Properties
| Compound | Half-Life (hours) | Bioavailability | Potency (vs. Naloxone) | Clinical Use |
|---|---|---|---|---|
| This compound | ~10–12 (estimated) | Low (IV/IM) | 2–5× higher | Investigational for overdose reversal |
| Naltrexone | 4–13 | 5–40% (oral) | 2× higher | Alcohol/opioid dependence |
| Naloxone | 1–1.5 | <3% (oral) | 1× (reference) | Acute opioid overdose |
| Nalmefene | 8–10 | 40–50% (oral) | 5× higher | Alcohol dependence, opioid reversal |
| Methylnaltrexone | 0.5–2 | Negligible (oral) | Equipotent | Opioid-induced constipation |
Key Findings :
- Potency : this compound exhibits 2–5× higher potency than naloxone in preclinical models, attributed to its prolonged receptor occupancy due to glucuronide-mediated stabilization .
- Duration : Its extended half-life (~10–12 hours) contrasts sharply with naloxone’s short duration (1–1.5 hours), making it a candidate for sustained opioid antagonism .
- Metabolism: The dual glucuronidation enhances renal excretion, reducing systemic toxicity but limiting blood-brain barrier penetration compared to non-conjugated analogs like naltrexone .
Clinical and Research Implications
- Overdose Management : While naloxone remains the gold standard for acute reversal, this compound’s prolonged action is being explored for preventing rebound respiratory depression in overdose cases .
- Alcohol Dependence : Unlike naltrexone (daily dosing), this compound’s extended half-life could support less frequent administration, though clinical trials are pending .
- Limitations : Its high polarity restricts central nervous system penetration, rendering it less effective for reversing centrally mediated opioid effects compared to methylnaltrexone (peripherally restricted) or nalmefene .
Q & A
Q. How can researchers balance novelty and feasibility when exploring novel applications of this compound?
- Methodological Answer : Conduct systematic literature reviews to identify knowledge gaps. Pilot studies using high-throughput screening (HTS) can prioritize high-impact hypotheses while minimizing resource expenditure .
Tables
Table 1: Key Analytical Techniques for this compound
| Technique | Application | Reference |
|---|---|---|
| 2D NMR | Structural elucidation | |
| LC-MS/MS | Quantification in biological samples | |
| PBPK Modeling | In vitro-in vivo extrapolation |
Table 2: Common Pitfalls in Metabolic Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Isobaric interferences | HRMS with resolution >30,000 |
| Enzyme lot variability | Use pooled microsomes/hepatocytes |
| Non-enzymatic hydrolysis | Control incubations at physiological pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
